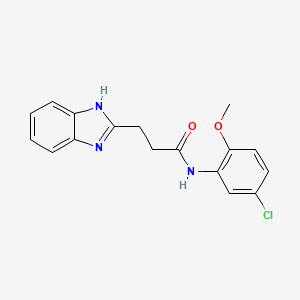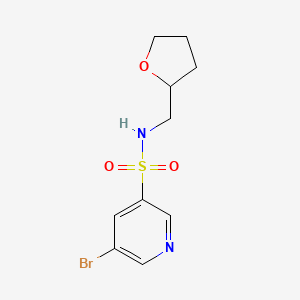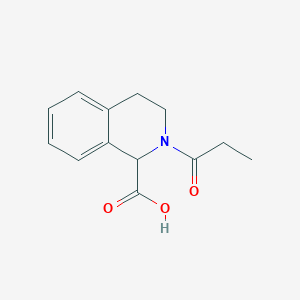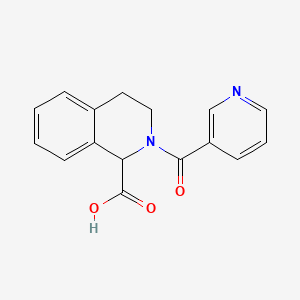
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, angiogenesis, and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins such as Bax. It has also been shown to inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the advantages of using 3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide in lab experiments is its potential applications in various fields such as cancer therapy, antimicrobial activity, and anti-inflammatory properties. Additionally, its synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of 3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as an antimicrobial agent, particularly against multidrug-resistant microorganisms. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for potential clinical use.
合成法
The synthesis of 3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide involves the reaction of 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetic acid with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide has been studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and as an anti-inflammatory agent. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also demonstrated antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-15-7-6-11(18)10-14(15)21-17(22)9-8-16-19-12-4-2-3-5-13(12)20-16/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZSCZXYZXUURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)

